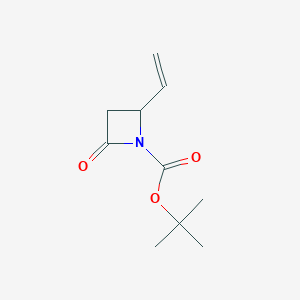

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of N-Boc piperazine, which serves as a useful building block or intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of N-Boc piperazine with various reagents. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by FT-IR, 1 H & 13 C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of this compound and its derivatives were confirmed by single crystal X-ray diffraction analysis . The molecule of the ester derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

This compound and its derivatives serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis

This compound has a molecular weight of 171.2 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis of β-Lactams and Antibacterial Activity

One of the significant applications involves the synthesis of β-lactams, a class of antibiotics. For instance, a study by Tombor et al. (1995) developed general methods for synthesizing 7-amino-2-iso-oxacephem-4-carboxylic acid esters, which exhibit antibacterial activity against Gram-positive microorganisms. The synthesis involves the intermolecular carbene insertion to create tert-butyl 2-(2-oxoazetidin-1-yl)acetoacetates, whose ring closure leads to tert-butyl 2-iso-oxa-cephem-4-carboxylates. These compounds, after removing the O-protecting tert-butyl group, become potent antibacterial agents (Tombor, Greff, Nyitrai, & Kajtár-Peredy, 1995).

Enzymatic Studies and Drug Metabolism

Research by Yoo et al. (2008) on the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor demonstrates the role of tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate derivatives in enzymatic studies and drug metabolism. The study focuses on the C-demethylation in rat liver microsomes, highlighting the compound's utility in understanding metabolic pathways (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Organic Synthesis and Chiral Auxiliaries

Furthermore, the compound finds application as a chiral auxiliary in organic synthesis. A study by Studer, Hintermann, & Seebach (1995) details the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is used as a chiral auxiliary in dipeptide synthesis. This demonstrates the compound's versatility in synthesizing enantiomerically pure substances, essential for pharmaceutical applications (Studer, Hintermann, & Seebach, 1995).

Kinetic Resolution and Esterification Reactions

In kinetic resolution processes, the compound plays a crucial role. Ishihara et al. (2008) accomplished the catalytic kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction. This process utilized tert-butyl alcohol and demonstrated high asymmetric induction, showcasing the compound's utility in producing chiral molecules (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Zukünftige Richtungen

The future directions for research on tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate and its derivatives could involve exploring their potential applications in drug discovery, given their wide spectrum of biological activities . Further studies could also focus on understanding their mechanism of action and optimizing their synthesis process.

Wirkmechanismus

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unclear .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how environmental factors affect “tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate” is currently unavailable .

Eigenschaften

IUPAC Name |

tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-7-6-8(12)11(7)9(13)14-10(2,3)4/h5,7H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXIODQKXXJTHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)

![(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one](/img/structure/B2816497.png)

![(Z)-ethyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2816498.png)

![Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2816500.png)

![2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2816503.png)

![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2816507.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2816509.png)

![Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate](/img/structure/B2816511.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816512.png)